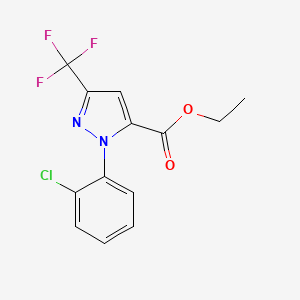
2,5-dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate
説明
The compound “2,5-dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate” is a chemical compound with the molecular formula C14H15N3O7 . It is used in the field of chemistry and biochemistry for various applications .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C14H15N3O7/c18-9 (6-8-16-10 (19)1-2-11 (16)20)15-7-5-14 (23)24-17-12 (21)3-4-13 (17)22/h1-2H,3-8H2, (H,15,18) . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a predicted density of 1.45±0.1 g/cm3 and a predicted pKa of 14.99±0.46 . It is a solid at room temperature .科学的研究の応用
Synthesis and Biological Evaluation
One of the primary applications of similar compounds involves their design and synthesis for biological evaluation, particularly as anticonvulsant agents. For instance, a study by Kamiński et al. (2015) synthesized a library of new N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, among other derivatives, as potential new hybrid anticonvulsant agents. These molecules combine chemical fragments of well-known antiepileptic drugs (AEDs), demonstrating the versatility of such compounds in drug development. The initial screening revealed significant anticonvulsant activity in preclinical models, highlighting the therapeutic potential of these compounds (Kamiński et al., 2015).
Chemical Transformations and Characterizations
Another area of application is the exploration of chemical transformations and characterizations. For example, the work by Kaigorodova et al. (2004) focused on synthesizing and transforming 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines, indicating the interest in pyrrole-containing compounds for developing novel chemical entities. Such studies contribute to understanding the chemical behavior and potential utility of these compounds in various fields, including material science and pharmaceuticals (Kaigorodova et al., 2004).
Exploring Molecular Structures
Investigating the molecular and crystal structures of related compounds also represents a significant application. Research in this area can reveal insights into the stability, electronic properties, and reactivity of these molecules. For instance, the study by Mashevskaya et al. (2011) on five-membered 2,3-dioxo heterocycles demonstrates the importance of structural analysis in understanding compound properties and guiding the development of new materials or drugs (Mashevskaya et al., 2011).
Medicinal Chemistry Applications
The modification of such compounds can lead to the development of new medications with improved efficacy and safety profiles. For instance, the synthesis and evaluation of esters and amides of 3-R-2,8-dioxo-7,8-dihydro2H-pyrrolo[1,2-a][1,2,4]triazino[2,3-c]quinazolin-5a(6H)-carboxylic(-propanoic) acids for their LOX-inhibiting and antiradical activity represent a direct application in medicinal chemistry, showcasing the potential of these compounds in developing new therapeutic agents (Stavytskyi et al., 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
作用機序
Target of Action
The primary targets of 2,5-dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate, also known as Mal-amido-PEG1-C2-NHS ester, are molecules with sulfhydryl (-SH) and primary amine (-NH2) groups . These targets are typically found in proteins, peptides, and other biomolecules .
Mode of Action
The compound interacts with its targets through two distinct reactions. The maleimide group in the compound reacts readily with free sulfhydryl groups at pH 6.5-7.5 to form a stable thiol-ether bond . On the other hand, the N-hydroxysuccinimide (NHS) ester reacts with primary amine groups at pH 7-9 to form a stable amide bond .
Biochemical Pathways
The compound’s interaction with sulfhydryl and primary amine groups can lead to the modification of proteins, antibodies, and peptides, thereby affecting their properties or giving them new functionalities . This can have downstream effects on various biochemical pathways, depending on the specific proteins or peptides that are modified.
Pharmacokinetics
The compound’s pharmacokinetic properties are influenced by its polyethylene glycol (PEG) chain. The PEG chain is a hydrophilic polymer that can improve the solubility, stability, and pharmacokinetics of the resulting conjugate . This can enhance the bioavailability of the compound and its ability to reach its targets.
Result of Action
The result of the compound’s action is the formation of stable thiol-ether and amide bonds with its targets . This can lead to the modification of proteins, antibodies, and peptides, changing their properties or giving them new functionalities . The exact molecular and cellular effects will depend on the specific targets that are modified.
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH. The maleimide group in the compound reacts with sulfhydryl groups at pH 6.5-7.5, while the NHS ester reacts with primary amine groups at pH 7-9 . Therefore, the compound’s action can be optimized by controlling the pH of the environment. Additionally, the compound is sensitive to moisture and temperature, and should be kept in a low temperature in dry condition for best use .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O8/c20-11(5-8-18-12(21)1-2-13(18)22)17-7-10-26-9-6-16(25)27-19-14(23)3-4-15(19)24/h1-2H,3-10H2,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGYXAOYQWRQRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCNC(=O)CCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-[1-(Boc-amino)ethyl]benzoate](/img/structure/B1457095.png)
![Methyl 2-chlorobenzo[d]oxazole-6-carboxylate](/img/structure/B1457096.png)

![N-[(3-methylphenyl)methyl]cyclobutanamine](/img/structure/B1457100.png)
![tert-Butyl 3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1457101.png)





![2-(Tert-butyl)-6-chlorobenzo[d]oxazole-7-thiol](/img/structure/B1457110.png)


